Product packaging for beta-lactamase-IN-1(Cat. No.:CAS No. 1075237-97-6)

beta-lactamase-IN-1

Cat. No.: B1139422
CAS No.: 1075237-97-6
M. Wt: 251.24
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-lactamase-IN-1 is a small molecule compound designed for advanced research into bacterial antibiotic resistance. It serves as a crucial tool for scientists investigating the mechanism of action and inhibition of beta-lactamase enzymes, which are major contributors to multi-drug resistance in Gram-negative bacteria . Beta-lactamases are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, by hydrolyzing the essential beta-lactam ring . Research into potent inhibitors like this compound is critical for overcoming this form of resistance and preserving the efficacy of existing antibiotics . This inhibitor is particularly valuable for in vitro studies aimed at characterizing bacterial resistance mechanisms and for high-throughput screening campaigns to develop new therapeutic strategies against drug-resistant pathogens. By utilizing this compound, researchers can gain deeper insights into the structure-activity relationships of beta-lactamase inhibition, contributing to the global effort to combat antimicrobial resistance (AMR). This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O4 B1139422 beta-lactamase-IN-1 CAS No. 1075237-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJCTMMHSBQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141541
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075237-97-6
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Enzymatic Characterization of Beta Lactamases and Their Inhibition

Classification Systems of Beta-Lactamases (Ambler and Bush-Jacoby-Medeiros)

The classification of beta-lactamases is complex, with two major systems being widely used: the Ambler molecular classification and the Bush-Jacoby-Medeiros functional classification. cmpt.canih.govmicrobeonline.com The Ambler system, based on amino acid sequence homology, divides these enzymes into four classes: A, B, C, and D. nih.govmicrobeonline.comresearchgate.net Classes A, C, and D are serine beta-lactamases, which utilize a serine residue in their active site for catalysis. msdmanuals.comasm.orgebi.ac.uk In contrast, Class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. msdmanuals.comasm.org

The Bush-Jacoby-Medeiros classification is a functional system based on the enzymes' substrate and inhibitor profiles. cmpt.caresearchgate.netresearchgate.net This scheme groups beta-lactamases in a manner that often correlates with their clinical phenotype. researchgate.net

Table 1: Comparison of Ambler and Bush-Jacoby-Medeiros Classification Systems

Classification System Basis of Classification Classes/Groups Key Characteristics
Ambler Amino Acid Sequence Homology Classes A, B, C, D Divides enzymes based on their molecular structure. nih.govmicrobeonline.comresearchgate.net
Bush-Jacoby-Medeiros Substrate and Inhibitor Profiles Groups 1, 2, 3, 4 Groups enzymes based on their functional characteristics. cmpt.caresearchgate.netresearchgate.net

Serine Beta-Lactamases (Classes A, C, D)

Serine beta-lactamases, encompassing Ambler classes A, C, and D, are the most common types of beta-lactamases. ebi.ac.ukfrontiersin.org They all share a common evolutionary ancestor with penicillin-binding proteins (PBPs) and employ a serine residue at the active site to hydrolyze the beta-lactam ring. frontiersin.orgebi.ac.uk

Class A: This class includes many common plasmid-mediated beta-lactamases, such as TEM and SHV enzymes, as well as extended-spectrum beta-lactamases (ESBLs) and the Klebsiella pneumoniae carbapenemases (KPCs). msdmanuals.comebi.ac.uk They are generally characterized by their ability to hydrolyze penicillins and are often susceptible to inhibition by compounds like clavulanic acid and tazobactam (B1681243). nih.govebi.ac.uk

Class C: These are primarily chromosomally encoded cephalosporinases (AmpC) that can be induced to high levels of production in the presence of certain beta-lactams. msdmanuals.commicrobenotes.com They efficiently hydrolyze cephalosporins and are typically not well inhibited by traditional beta-lactamase inhibitors like clavulanic acid. microbenotes.com

Class D: Known as oxacillinases (OXAs), these enzymes are capable of hydrolyzing oxacillin (B1211168) and cloxacillin. msdmanuals.comebi.ac.uktandfonline.com Their inhibition by clavulanic acid is generally poor. ebi.ac.uk

Table 2: Characteristics of Serine Beta-Lactamase Classes

Ambler Class Common Enzymes Primary Substrates Inhibitor Susceptibility (Clavulanic Acid)
A TEM, SHV, CTX-M, KPC Penicillins, Cephalosporins, Carbapenems (KPC) Generally Susceptible nih.govebi.ac.uk
C AmpC Cephalosporins Resistant microbenotes.com
D OXA Oxacillin, Cloxacillin Poorly Inhibited ebi.ac.uk

Metallo-Beta-Lactamases (Class B)

Metallo-beta-lactamases (MBLs) belong to Ambler Class B and are functionally distinct from the serine beta-lactamases. asm.orgfrontiersin.org Their catalytic activity depends on the presence of one or two zinc ions in the active site. asm.orgnih.gov MBLs exhibit a broad substrate spectrum, with the ability to hydrolyze penicillins, cephalosporins, and, most notably, carbapenems, which are often considered last-resort antibiotics. msdmanuals.comnih.gov A key feature of MBLs is their resistance to all clinically available serine beta-lactamase inhibitors. nih.gov

MBLs are further subdivided into three subclasses: B1, B2, and B3, based on their amino acid sequences and zinc-binding motifs. asm.orgnih.gov The B1 subclass, which includes clinically significant enzymes like NDM-1, VIM, and IMP types, is the most prevalent. nih.govnih.gov Subclass B2 enzymes, such as CphA, have a narrower substrate profile, primarily targeting carbapenems. nih.gov

Table 3: Characteristics of Metallo-Beta-Lactamase Subclasses

Subclass Zinc Requirement Key Examples Substrate Profile
B1 Two Zinc Ions NDM, VIM, IMP nih.govnih.gov Broad, including carbapenems nih.gov
B2 One Zinc Ion CphA nih.gov Narrow, primarily carbapenems nih.gov
B3 One or Two Zinc Ions L1 Broad

Mechanistic Understanding of Beta-Lactamase Catalysis

The catalytic mechanisms of serine and metallo-beta-lactamases are fundamentally different, reflecting their distinct evolutionary origins.

Acyl-Enzyme Intermediate Formation in Serine Beta-Lactamases

The catalytic cycle of serine beta-lactamases proceeds through a two-step acylation and deacylation mechanism. pnas.orgasm.org The process is initiated when the active site serine residue, activated by a general base, performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. pnas.orgresearchgate.net This attack leads to the formation of a transient, high-energy tetrahedral intermediate, which then collapses to form a stable covalent acyl-enzyme intermediate, effectively opening the beta-lactam ring. frontiersin.orgnih.govwikipedia.org In the second step, a water molecule, activated by a general base catalyst, attacks the acyl-enzyme intermediate. pnas.org This leads to the hydrolysis of the ester bond, releasing the inactivated antibiotic and regenerating the free enzyme for another catalytic cycle. frontiersin.orgresearchgate.net

Fundamental Mechanisms of Beta-Lactamase Inhibition

The development of beta-lactamase inhibitors is a key strategy to combat antibiotic resistance. These inhibitors work by inactivating the beta-lactamase, thereby protecting the co-administered beta-lactam antibiotic from hydrolysis. wikipedia.org The mechanisms of inhibition are tailored to the distinct catalytic strategies of serine and metallo-beta-lactamases.

For serine beta-lactamases, inhibitors can function through several mechanisms. "Suicide inhibitors," such as clavulanic acid, sulbactam (B1307), and tazobactam, are processed by the enzyme to form a reactive intermediate that then irreversibly acylates the active site serine, permanently inactivating the enzyme. nih.govfrontiersin.orgmdpi.com Newer inhibitors, like avibactam (B1665839), are non-beta-lactam inhibitors that also form a covalent adduct with the active site serine, but this carbamoyl-enzyme complex is more stable to hydrolysis, effectively sequestering the enzyme. frontiersin.orgpnas.org

Inhibiting metallo-beta-lactamases presents a greater challenge due to their non-covalent catalytic mechanism. nih.gov As they lack a serine nucleophile, inhibitors that target this residue are ineffective. mdpi.com A primary strategy for MBL inhibition involves the use of molecules that can chelate the essential zinc ions in the active site, thereby inactivating the enzyme. frontiersin.orgwikipedia.org

Unable to Generate Article: No Publicly Available Data for "beta-lactamase-IN-1"

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research findings, or enzymatic data could be located for a chemical compound designated as "this compound." This designation does not correspond to a recognized beta-lactamase inhibitor in the current scientific record.

As a result, it is not possible to generate the requested article focusing solely on "this compound" and adhering to the specified outline covering its molecular and enzymatic characterization. The instructions to provide detailed research findings, data tables, and specific kinetic and mechanistic details (reversible, irreversible, and dual-action inhibition) cannot be fulfilled without available data on this particular compound.

The name "this compound" may represent an internal code for a compound within a private research entity, a compound that has not yet been disclosed or published in peer-reviewed literature, or an incorrect designation.

To proceed with this request, a standardized and publicly recognized chemical name, a CAS registry number, or a reference to a published scientific paper describing this specific molecule is required. Without such information, an article that is scientifically accurate and based on verifiable sources cannot be produced.

Elucidation of Structure Activity Relationships for Beta Lactamase Inhibitors

Methodological Approaches in Structure-Activity Relationship Studies

The investigation of structure-activity relationships (SAR) for beta-lactamase inhibitors employs a multidisciplinary approach, integrating rational design, computational chemistry, and biophysical techniques to elucidate the molecular determinants of inhibition. tandfonline.com These methods provide a comprehensive understanding of how inhibitors interact with their target enzymes, guiding the development of next-generation therapeutics.

Rational Design and Analog Synthesis

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of potent enzyme inhibitors. nih.gov This approach relies on a detailed understanding of the enzyme's active site and catalytic mechanism to design molecules that can effectively block its function. redemc.net For beta-lactamase inhibitors, this often involves the synthesis of a series of analogs based on a lead compound, systematically modifying different parts of the molecule to probe their contribution to binding and inhibitory activity. nih.gov

A prominent example is the development of inhibitors based on the diazabicyclooctane (DBO) scaffold. tandfonline.comresearchgate.net By synthesizing various derivatives with different substituents, researchers can identify key functional groups that enhance inhibitory potency against specific beta-lactamases. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation allows for the optimization of inhibitor properties, leading to compounds with improved efficacy and a broader spectrum of activity. nih.govresearchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in SAR studies. mdpi.comnih.gov These techniques provide valuable insights into the binding modes and interaction energies of inhibitors within the enzyme's active site, complementing experimental data and guiding further drug design efforts. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of an inhibitor when bound to a target protein, allowing for a rapid screening of virtual compound libraries. diva-portal.org MD simulations, on the other hand, provide a dynamic view of the enzyme-inhibitor complex, revealing how the system behaves over time and highlighting key interactions that contribute to binding stability. nih.gov These simulations can help to rationalize experimental observations and provide a deeper understanding of the molecular basis of inhibition. nih.govfrontiersin.org For example, MD studies have been used to explore the binding of bicyclic boronate inhibitors to metallo-β-lactamases, shedding light on the factors that contribute to their broad-spectrum activity. frontiersin.org

Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering a detailed snapshot of the molecular interactions that govern inhibitor binding. mdpi.comnih.gov This information is invaluable for understanding the mechanism of inhibition and for guiding the rational design of new inhibitors. rcsb.orgukri.org

Crystallographic studies have been instrumental in elucidating the binding modes of various classes of beta-lactamase inhibitors, including diazabicyclooctanes and cyclic boronates. researchgate.netfrontiersin.orgresearchgate.net For instance, the crystal structure of vaborbactam (B611620) in complex with the KPC-2 beta-lactamase revealed how the inhibitor forms a covalent bond with the active site serine, providing a clear rationale for its inhibitory activity. researchgate.netplos.org Similarly, crystallographic analysis of bicyclic boronate inhibitors has shown that they can mimic the tetrahedral transition state of the beta-lactam hydrolysis reaction, explaining their ability to inhibit a broad range of beta-lactamases. nih.govwhiterose.ac.uk

Key Structural Features Correlated with Inhibitory Potency Against Serine Beta-Lactamases

The inhibitory potency of beta-lactamase inhibitors is closely linked to specific structural features that enable them to effectively interact with the active site of serine beta-lactamases. Two important classes of inhibitors, diazabicyclooctanone (DBO) and cyclic boronate derivatives, exemplify the key structure-activity relationships that govern their efficacy.

Diazabicyclooctanone (DBO) Core Structures

The diazabicyclooctanone (DBO) core is a key structural motif found in a new generation of non-β-lactam β-lactamase inhibitors. tandfonline.commdpi.com Avibactam (B1665839), the first DBO inhibitor to be approved for clinical use, features this bicyclic structure, which is crucial for its broad-spectrum activity against class A, C, and some class D serine β-lactamases. tandfonline.comresearchgate.net The strained urea (B33335) moiety within the DBO ring is highly reactive and plays a key role in the inhibition mechanism, which involves the formation of a reversible covalent bond with the active site serine of the enzyme. frontiersin.orgpdbj.org

Structure-activity relationship studies have shown that modifications to the DBO scaffold can significantly impact inhibitory potency and spectrum of activity. nih.gov For example, the addition of a piperidine (B6355638) substituent at the C-2 position, as seen in relebactam, can enhance activity against certain β-lactamases. frontiersin.org Furthermore, the introduction of a double bond within the six-membered ring of the DBO core, as in ETX2514, increases the chemical reactivity of the molecule and expands its inhibitory profile to include a broader range of class D enzymes. asm.org

Table 1: Examples of DBO-based Beta-Lactamase Inhibitors

Compound Key Structural Features Target Beta-Lactamases
Avibactam Diazabicyclooctanone core Class A, C, and some Class D
Relebactam DBO core with piperidine substituent Class A and C
Durlobactam DBO core with a methyl group Class A, C, and D, including those from A. baumannii
Nacubactam DBO core with an aminoethoxycarbamoyl group Class A, C, and some Class D

| ETX2514 | Diazabicyclooctenone core (with double bond) | Class A, C, and a broad range of Class D |

This table is for illustrative purposes and does not represent an exhaustive list.

Cyclic Boronate Derivatives

Cyclic boronate derivatives represent another important class of beta-lactamase inhibitors that have shown great promise in overcoming antibiotic resistance. mdpi.comnih.gov Vaborbactam, the first cyclic boronate inhibitor to receive FDA approval, is a potent inhibitor of class A and C serine beta-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC). mdpi.com The inhibitory activity of cyclic boronates is attributed to their ability to form a stable, covalent bond with the active site serine of the enzyme, mimicking the tetrahedral transition state of the beta-lactam hydrolysis reaction. nih.govnih.gov

The structure of the cyclic boronate core and the nature of its substituents are critical for determining inhibitory potency and spectrum of activity. acs.org Bicyclic boronates, such as taniborbactam, have demonstrated an even broader spectrum of activity than monocyclic derivatives, with potent inhibition of class A, B, C, and D beta-lactamases. frontiersin.orgresearchgate.netnih.gov This enhanced activity is thought to be due to the conformational constraints imposed by the bicyclic ring system, which pre-organizes the inhibitor for binding to the enzyme active site. nih.gov The ability of the boron atom to switch between sp2 and sp3 hybridization states is also believed to contribute to the potent inhibition observed with these compounds. nih.gov

Table 2: Examples of Cyclic Boronate Beta-Lactamase Inhibitors

Compound Core Structure Target Beta-Lactamases
Vaborbactam Monocyclic boronate Class A and C, including KPC
Taniborbactam Bicyclic boronate Class A, B, C, and D

| QPX7728 | Bicyclic boronate | Ultrabroad-spectrum, including serine and metallo-beta-lactamases |

This table is for illustrative purposes and does not represent an exhaustive list.

Sulfone and Sulfonamide Scaffolds

The incorporation of sulfone and sulfonamide groups represents a significant strategy in the design of β-lactamase inhibitors. The penam (B1241934) sulfones, such as sulbactam (B1307) and tazobactam (B1681243), are classic examples of clinically used β-lactamase inhibitors. nih.gov The structure-activity relationship (SAR) for sulfonamides indicates that the sulfonamide skeleton is the minimum structural requirement for antibacterial activity, and the sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.net

Recent research has explored replacing the canonical carboxamide group found in many inhibitors with a sulfonamide moiety. In one study focusing on boronic acid inhibitors of AmpC β-lactamase, this substitution resulted in a surprisingly distinct SAR compared to the carboxamide counterparts. acs.org The sulfonamide boronic acids exhibited high ligand efficiencies and potent inhibitory constants (Kᵢ values) as low as 25 nM, which were up to 23 times better for smaller analogues. acs.org X-ray crystallography revealed that this altered SAR is due to the different geometry and polarity of the sulfonamide group compared to the carboxamide. acs.org The sulfonamide is oriented near specific amino acid residues in the active site, such as Arg340 in some conformations, influencing binding. acs.org Furthermore, some analyses have identified sulfonamide groups as chemotypes capable of coordinating the zinc ions within the active site of metallo-β-lactamases. acs.org

Sulfonamide Boronic Acid InhibitorTarget EnzymeInhibitory Constant (Kᵢ)Reference
Small Analogue 1AmpC25 nM acs.org
Large Analogue 1AmpCWorse Kᵢ than carboxamide congener acs.org

Structural Determinants for Metallo-Beta-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a vast range of β-lactam antibiotics, including last-resort carbapenems. acs.orgasm.org They are divided into three subclasses: B1, B2, and B3, based on sequence, structure, and zinc ion coordination. asm.orgscispace.comnih.gov The B1 subclass, which includes the NDM, VIM, and IMP types, is the most clinically prevalent and utilizes two zinc ions (Zn1 and Zn2) in its active site. asm.orggoogle.com The zinc ions are essential for the catalytic activity, activating a hydroxide (B78521) nucleophile for the hydrolysis of the β-lactam ring. mdpi.comgoogle.com Consequently, the primary strategy for MBL inhibition revolves around targeting these crucial metal ions.

Zinc-Chelating Motifs

The most prevalent strategy in designing MBL inhibitors is the incorporation of a zinc-binding group (ZBG) that can interact strongly with the zinc ions in the enzyme's active site. google.com This interaction can occur through two principal modes of action: the inhibitor can strip the zinc ions from the active site, or it can form a stable ternary complex with the enzyme's zinc ions, blocking substrate access. mdpi.com

A variety of chemical motifs have been identified as effective zinc chelators:

Thiols and Carboxylates : Compounds containing thiol and/or carboxylate groups are among the most studied MBL inhibitors. asm.orggoogle.com L-captopril, an antihypertensive drug, is a prominent example that uses its thiol and carboxylate moieties to chelate the active site zinc ions. pnas.orgasm.org The carboxylate group is crucial for binding, as it often interacts with a conserved, positively charged residue (like Lys224 or Arg228) and the Zn2 ion. mdpi.comasm.org

Nitrogen-Based Chelators : Compounds with nitrogen as a donor atom, such as derivatives of dipicolylamine (DPA), have been shown to inhibit MBLs. researchgate.net Other nitrogen-containing motifs like triazole-thioles, amino-triazoles, and tetrazoles have also been identified in active inhibitor candidates. acs.orgacs.org

Hydroxamic Acids : Known for their ability to chelate Zn²⁺ and Fe³⁺, hydroxamic acids have been investigated as potential MBL inhibitors. mdpi.com

Boron-Based Moieties : Boronic acids, particularly cyclic boronates like taniborbactam, are effective against MBLs. mdpi.comnih.gov They can act as transition-state analogues, forming a covalent, reversible bond with the active site. mdpi.com

Inhibitor (Stereoisomer)Target MBLInhibitory Concentration (IC₅₀) in µMReference
d-CaptoprilIMP-10.072 acs.org
l-CaptoprilIMP-10.20 asm.org
d-CaptoprilVIM-20.29 asm.org
l-CaptoprilVIM-20.48 asm.org
d-CaptoprilBcII0.21 asm.org
l-CaptoprilBcII>500 acs.org

Peptide-Based Inhibitors

Peptide-based inhibitors represent a promising avenue for developing novel MBL inhibitors. scispace.comnih.gov This strategy leverages the specificity of peptide sequences to achieve potent and selective binding. One approach involves using peptides derived from the β-lactamase inhibitory protein (BLIP), a naturally occurring protein that potently inhibits certain β-lactamases. nih.gov A peptide containing a key six-residue region of BLIP was found to inhibit not only a class A β-lactamase but also a class C enzyme not inhibited by the full BLIP protein. nih.gov

More recently, computational methods have been employed to design peptide macrocycles from scratch. pnas.org These methods can optimize peptides for both strong binding to the target and high rigidity in the binding-competent conformation. This approach led to the creation of several peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), a particularly threatening MBL. pnas.org X-ray crystallography confirmed that the structures of these designed peptides in complex with NDM-1 were very close to the computational models. pnas.org Another strategy uses the Resonant Recognition Model (RRM), a biophysical approach, to design peptides that can inhibit specific β-lactamase classes without relying on structural data of the binding domain. amr-insights.eu

Computationally Designed PeptideTarget MBLInhibitory Concentration (IC₅₀) in µMReference
Designed Peptide 1NDM-11.5 pnas.org
Designed Peptide 2NDM-12.8 pnas.org
Designed Peptide 3NDM-14.1 pnas.org

Discovery and Synthetic Strategies for Novel Beta Lactamase Inhibitors

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows researchers to rapidly test hundreds of thousands of chemical compounds for their ability to inhibit beta-lactamase activity. This automated process is a cornerstone of modern drug discovery, enabling the identification of initial "hit" compounds that can serve as starting points for further development. A successful HTS campaign would identify molecules that show promise in neutralizing beta-lactamase enzymes.

Fragment-Based Drug Discovery in Beta-Lactamase Inhibitor Design

Fragment-based drug discovery (FBDD) offers an alternative to traditional HTS. This technique involves screening smaller, low-molecular-weight chemical fragments to see if they bind to the target enzyme. Once a binding fragment is identified, medicinal chemists can grow or link these fragments to create a more potent and specific inhibitor. This method is particularly useful for designing inhibitors that are highly tailored to the active site of the beta-lactamase.

Virtual Screening and Ligand-Based Design Approaches

Computational methods play a significant role in the search for new inhibitors. Virtual screening uses computer models of the beta-lactamase enzyme to predict which molecules from a digital library are most likely to bind to it. Ligand-based design, on the other hand, uses the structures of known inhibitors to design new molecules with similar or improved properties. These in silico methods can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Kinetic Target-Guided Synthesis (KTGS) in Beta-Lactamase Inhibitor Discovery

Kinetic target-guided synthesis is an innovative approach where the target enzyme itself is used to assemble its own inhibitor from smaller reactive fragments. By presenting the enzyme with a mixture of these fragments, researchers can identify combinations that bind effectively to the active site and form a potent inhibitor. This method can lead to the discovery of novel and highly specific inhibitor scaffolds.

Development of Non-Beta-Lactam Scaffolds as Beta-Lactamase Inhibitors

While early beta-lactamase inhibitors often contained a beta-lactam ring in their structure, much of the recent research has focused on developing inhibitors with novel, non-beta-lactam scaffolds. These compounds, such as avibactam (B1665839) and relebactam, are not susceptible to hydrolysis by beta-lactamases and can inhibit a broader range of these enzymes. The development of such scaffolds is a crucial strategy for overcoming resistance mechanisms that have evolved against traditional beta-lactam-based inhibitors. medchemexpress.com

Information regarding the chemical compound "beta-lactamase-IN-1" is not available in the public domain based on the conducted searches.

Extensive searches for scientific literature, preclinical data, and pharmacological research specifically pertaining to a compound designated as "this compound" have yielded no results. This suggests that "this compound" may be a non-standardized name, a proprietary code for a compound not yet disclosed in public research, or a placeholder designation.

Consequently, it is not possible to provide an article on the preclinical efficacy and pharmacological research of "this compound" as per the requested detailed outline. The required specific data on its in vitro spectrum of activity against various pathogens and its potentiation of beta-lactam antibiotics, including Minimum Inhibitory Concentration (MIC) reduction studies, are not available in published literature or accessible databases.

To fulfill the user's request, specific and verifiable data from scientific research on the exact compound of interest is necessary. Without such information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Preclinical Efficacy and Pharmacological Research of Beta Lactamase Inhibitors

Potentiation of Beta-Lactam Antibiotic Activity by Beta-Lactamase Inhibitors in Vitro

Time-Kill Curve Analyses

No data could be found on time-kill curve analyses for beta-lactamase-IN-1.

In Vivo Efficacy Assessment in Infection Models

No information is available regarding the in vivo efficacy of this compound in established infection models.

Murine Models of Bacteremia and Sepsis

Specific studies detailing the use of this compound in murine models of bacteremia and sepsis could not be located.

Neutropenic Thigh Infection Models

Research data on the efficacy of this compound in neutropenic thigh infection models is not available.

Efficacy Against Multi-Drug Resistant Organisms (MDROs)

There is no available data documenting the efficacy of this compound against specific multi-drug resistant organisms.

An article solely focused on the chemical compound “this compound,” as requested, cannot be generated. Extensive searches have revealed that while this compound is listed in chemical databases, there is a significant lack of publicly available scientific literature detailing its specific interactions with bacteria and the mechanisms of resistance that may arise from its use.

Basic Compound Information:

The compound identified as this compound is chemically known as 4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one. targetmol.comnih.gov It is cataloged under the CAS Number 1075237-97-6. targetmol.comnih.gov

IdentifierValue
Chemical Name4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Molecular FormulaC11H13N3O4 nih.gov
Molecular Weight251.24 g/mol nih.gov
CAS Number1075237-97-6 targetmol.comnih.gov

Commercial and database sources describe this compound as a β-Lactamase inhibitor that targets the bacterium Neisseria gonorrhoeae. targetmol.comadooq.com It is also referenced as a precursor in a patent for the synthesis of novel tricyclic nitrogen-containing compounds with antibacterial properties. medchemexpress.comglpbio.comchemsrc.com

Limitations in Available Data:

The provided outline requires in-depth information on specific mechanisms of bacterial resistance to this compound. This includes:

Acquired resistance mechanisms (e.g., gene overexpression, point mutations).

The role of efflux pumps in reducing intracellular concentrations.

The impact of porin channel modifications on inhibitor influx.

Adaptive strategies involving multiple beta-lactamases.

This level of detailed, specific research data for this compound is not available in the public domain. The existing search results are limited to chemical properties and a brief, high-level description of its intended use, without the necessary scientific studies to elaborate on the requested topics of bacterial resistance.

Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing solely on this compound.

Mechanisms of Bacterial Resistance to Beta Lactamase Inhibitor Combinations

Molecular Epidemiology of Beta-Lactamase Inhibitor Resistance Development

The emergence and dissemination of bacterial resistance to beta-lactamase inhibitor combinations represent a significant challenge in clinical practice. The molecular epidemiology of this resistance is complex, involving various genetic mechanisms that facilitate the spread and evolution of resistance determinants. Understanding these mechanisms is crucial for the development of effective surveillance and infection control strategies. Two of the most significant mechanisms contributing to the spread of resistance to beta-lactamase inhibitors are plasmid-mediated dissemination and the chromosomal integration and amplification of resistance genes.

Plasmid-Mediated Resistance Dissemination

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are readily transferable between bacteria, even across different species. nih.govnih.gov These mobile genetic elements are primary vectors for the horizontal gene transfer of antibiotic resistance genes, including those that confer resistance to beta-lactamase inhibitors. mdpi.com

The dissemination of beta-lactamase genes through plasmids is a major driver of antibiotic resistance. nih.gov For instance, many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases are encoded on plasmids. mdpi.comnih.gov The presence of these genes on transferable plasmids allows for their rapid spread among populations of clinically relevant bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov Furthermore, plasmids that carry genes for beta-lactamases often also harbor genes that provide resistance to other classes of antibiotics, such as aminoglycosides and trimethrim/sulfamethoxazole, leading to multidrug resistance. nih.gov

The following table summarizes key plasmid-mediated beta-lactamases and their characteristics:

Enzyme Class Examples Common Bacterial Hosts Hydrolysis Profile Inhibitor Resistance Profile
Class A (ESBLs) TEM, SHV, CTX-M E. coli, K. pneumoniae Penicillins, Cephalosporins Generally susceptible to inhibitors like clavulanic acid
Class C (AmpC) CMY, DHA, ACT E. coli, K. pneumoniae, P. mirabilis Cephalosporins, Cephamycins Resistant to older inhibitors like clavulanic acid
Class D (OXA) OXA-48 Enterobacteriaceae, A. baumannii Penicillins, Carbapenems Poorly inhibited by clavulanic acid

The horizontal transfer of these resistance-conferring plasmids is a key factor in the global spread of resistance to beta-lactam/beta-lactamase inhibitor combinations. nih.gov

Chromosomal Integration and Amplification of Resistance Genes

While plasmids are a major vehicle for the spread of resistance, the integration of resistance genes into the bacterial chromosome provides a more stable mechanism for their maintenance and expression. Chromosomally encoded resistance can arise through the transposition of mobile genetic elements from plasmids to the chromosome or through mutations in existing chromosomal genes.

For example, while AmpC β-lactamases are often plasmid-mediated, many Enterobacteriaceae have a naturally occurring chromosomal ampC gene. nih.gov In some species, this gene is inducible, meaning its expression can be significantly increased in the presence of certain beta-lactam antibiotics. nih.gov Mutations in the regulatory regions of the chromosomal ampC gene can lead to its constitutive overexpression, resulting in high-level resistance to a broad range of beta-lactam antibiotics, including many cephalosporins and beta-lactamase inhibitor combinations. nih.gov

Recent studies have also highlighted the role of gene amplification as a mechanism for increasing the level of resistance. Bacteria can increase the copy number of a chromosomally located resistance gene, such as blaCTX-M, in response to antibiotic pressure. nih.gov This amplification leads to a higher level of enzyme production and, consequently, a higher level of resistance. nih.gov This adaptive mechanism allows bacteria to fine-tune their resistance levels in response to the presence of antimicrobial agents. nih.gov

The integration of beta-lactamase genes, originally found on plasmids, into the chromosome has been observed for various enzymes, providing a stable genetic basis for resistance that is passed on to subsequent generations during cell division. frontiersin.org

The following table outlines the mechanisms of chromosomal resistance:

Mechanism Description Examples of Affected Genes Impact on Resistance
Gene Integration Insertion of plasmid-borne resistance genes into the bacterial chromosome. blaCTX-M, blaCARB-3 Stable inheritance of resistance.
Gene Amplification Increase in the copy number of a chromosomal resistance gene. blaCTX-M-14 Increased enzyme production and higher resistance levels.
Overexpression Mutations in regulatory genes leading to increased expression of chromosomal resistance genes. Chromosomal ampC High-level, broad-spectrum resistance.

Pharmacokinetic and Pharmacodynamic Research of Beta Lactamase Inhibitors

Pharmacokinetic Characterization in Preclinical Models

The preclinical pharmacokinetic profile of zidebactam has been characterized in various animal models, providing essential data on its absorption, distribution, metabolism, and excretion. These studies are fundamental to understanding the drug's disposition in the body and informing the design of pharmacodynamic studies.

In preclinical studies, zidebactam has demonstrated pharmacokinetic properties that are complementary to its partner β-lactam, cefepime. Following subcutaneous administration in mice, zidebactam exhibits predictable absorption and distribution.

Key distribution parameters for zidebactam from preclinical models are summarized below:

ParameterValueSpeciesSource
Plasma Protein Binding<15%Human nih.gov
Apparent Volume of DistributionSlightly higher than cefepimeHealthy Subjects nih.gov
Epithelial Lining Fluid (ELF) to Total Plasma Penetration Ratio (based on mean AUC)0.38Healthy Subjects nih.gov

The low plasma protein binding of zidebactam (less than 15%) is an advantageous characteristic, as it means a larger fraction of the drug is free to distribute into tissues and exert its antibacterial effect. Studies in healthy subjects have shown that zidebactam penetrates well into the epithelial lining fluid (ELF) of the lungs, with an ELF to total plasma penetration ratio of 0.38 based on the mean area under the curve (AUC) nih.gov. This is a crucial finding, as it suggests that zidebactam can reach effective concentrations at the site of respiratory tract infections. The apparent volume of distribution for zidebactam is slightly higher than that of cefepime, indicating a broader distribution into tissues nih.gov.

Understanding the metabolic fate and excretion routes of a drug is critical for predicting its half-life and potential for drug-drug interactions. Preclinical and early clinical studies have provided clear insights into the metabolism and excretion of zidebactam.

Zidebactam is primarily eliminated from the body through renal excretion, with a significant portion of the drug being excreted unchanged in the urine. In healthy subjects, approximately 80% or more of the administered zidebactam dose is recovered in the urine as the parent drug nih.gov. This indicates that zidebactam undergoes minimal metabolism in the body. The elimination half-life of zidebactam is approximately 1.8 to 2.0 hours, which is similar to that of cefepime, its combination partner nih.gov. This pharmacokinetic alignment is beneficial for a combination product, ensuring that the two components have a similar duration of exposure. The primary reliance on renal clearance means that dosage adjustments may be necessary in individuals with impaired kidney function.

Pharmacodynamic Target Attainment and Modeling

The pharmacodynamic properties of zidebactam, particularly in combination with cefepime, have been extensively studied in preclinical models. These studies aim to identify the key PD index that correlates with efficacy and to quantify the exposure targets required for antibacterial activity.

For β-lactam antibiotics and their inhibitors, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is a critical pharmacodynamic index predictive of efficacy. Preclinical studies, particularly in neutropenic mouse infection models, have demonstrated the significant impact of zidebactam on the T>MIC requirements for cefepime.

In a neutropenic mouse lung infection model with Acinetobacter baumannii, the cefepime fT>MIC required for a 1-log10 kill was 38.9%. However, in the presence of a non-effective dose of zidebactam, this requirement dropped significantly to 15.5% asm.org. Similarly, in a neutropenic mouse pneumonia model with metallo-β-lactamase (MBL)-producing Enterobacteriaceae, the cefepime T>MIC associated with net stasis was approximately 31% for cefepime monotherapy. In contrast, when combined with zidebactam, the cefepime T>MIC for stasis was reduced to less than 10% nih.gov. For a 1-log kill endpoint against these MBL-producing strains, the required cefepime T>MIC in the presence of zidebactam was approximately 31% nih.gov.

The exposure-response relationship describes the connection between the extent of drug exposure and the observed pharmacological effect. In preclinical studies of cefepime/zidebactam, this relationship is well-defined, showing a strong correlation between the T>MIC of cefepime (in the presence of zidebactam) and the reduction in bacterial burden.

PK/PD Integration for Optimized Dosing Strategies in Research

The integration of pharmacokinetic and pharmacodynamic data is a cornerstone of modern antimicrobial drug development. By constructing PK/PD models, researchers can simulate different dosing regimens and predict their likelihood of achieving the desired therapeutic effect. This approach is instrumental in optimizing dosing strategies for further preclinical and clinical investigation.

Preclinical research on zidebactam in combination with cefepime has effectively utilized PK/PD integration to establish efficacy targets. The findings from neutropenic mouse infection models have been crucial in this regard. The demonstration that zidebactam significantly lowers the T>MIC target for cefepime has important implications for dosing regimen design nih.gov. A lower T>MIC target suggests that the cefepime dose required to achieve the necessary exposure for a given MIC value could be reduced when administered with zidebactam nih.gov.

The PK/PD modeling from these preclinical studies provides a strong rationale for the selected dosing ratios and frequencies in subsequent clinical trials. The established target exposures for stasis (net bacterial growth of zero) and bactericidal activity (e.g., 1-log kill) serve as benchmarks for evaluating the potential efficacy of different dosing regimens in humans. For instance, the finding that a cefepime T>MIC of approximately 18% in the presence of zidebactam leads to net stasis against MBL-producing Enterobacteriaceae provides a clear therapeutic target for dose optimization nih.gov.

Toxicological Assessment and Safety Research of Beta Lactamase Inhibitors

In Vitro Cytotoxicity Profiling

There is no publicly available information on the in vitro cytotoxicity profiling of beta-lactamase-IN-1.

General studies on other beta-lactam compounds have assessed cytotoxicity in various cell lines. For instance, some research has evaluated the cytotoxic properties of certain 3,3-dichloro-β-lactams against tumor and fibroblast cell lines using assays like MTT and neutral red uptake (NRU). nih.govjvsmedicscorner.comnih.govdovepress.comnih.govresearchgate.net One study on a compound designated BP1, a cyclic zinc chelator attached to a cephalosporin (B10832234) scaffold, showed it was nontoxic against human hepatocarcinoma cells (HepG2). nih.govacs.orgacs.org However, these findings are not specific to this compound.

Preclinical Toxicity Studies (general categories without specific dosage)

No specific preclinical toxicity studies for this compound were found in the public domain. Preclinical studies on other beta-lactamase inhibitors have investigated a range of potential toxicities. nih.govresearchgate.net

There is no available data from neurotoxicity investigations specifically for this compound.

Generally, neurotoxicity is a recognized, though relatively rare, adverse effect of the broader beta-lactam class of antibiotics. mdpi.com Clinical manifestations can range from confusion and encephalopathy to seizures. nih.govmdpi.comnih.gov Factors that can increase the risk of neurotoxicity from some beta-lactams include renal impairment and underlying central nervous system disorders. nih.govmdpi.commdpi.com The mechanisms are thought to involve interference with GABA neurotransmission. mdpi.com

No studies on the nephrotoxicity or potential for renal impairment of this compound are publicly available.

For the general class of beta-lactam antibiotics, nephrotoxicity is a known, though not frequent, adverse effect. mdpi.com Mechanisms can include acute interstitial nephritis and acute tubular necrosis. asm.org The risk of acute kidney injury has been a subject of study for some beta-lactam/beta-lactamase inhibitor combinations, particularly in conjunction with other nephrotoxic agents. jvsmedicscorner.commdpi.comuic.edu

There are no publicly available hepatotoxicity evaluations for this compound.

Drug-induced liver injury (DILI) has been associated with some beta-lactamase inhibitor combinations, such as amoxicillin/clavulanate, where the clavulanic acid component is often implicated. researchgate.netoup.comgutnliver.org The presentation of such hepatotoxicity is typically cholestatic or mixed hepatocellular-cholestatic. gutnliver.org For other inhibitors like sulbactam (B1307) and tazobactam (B1681243), clinically significant hepatitis has not been widely reported. researchgate.net

No genotoxicity assessments for this compound were found in the available literature.

Genotoxicity studies, such as the Ames test and in vitro chromosomal aberration tests, are standard components of safety evaluation for new drug candidates. dovepress.combioline.org.brscielo.brnih.gov Studies on other novel substituted β-lactam derivatives have been conducted to evaluate their genotoxic potential in human lymphocytes. scielo.brnih.gov For example, one study on a new phthalazine (B143731) substituted β-lactam derivative indicated potential for genotoxic and cytotoxic effects at high concentrations. scielo.brnih.gov

Immunological Reactions and Hypersensitivity Research

There is no specific information available regarding immunological reactions or hypersensitivity research for this compound.

Hypersensitivity reactions are the most commonly reported adverse events for the beta-lactam class of antibiotics. nih.govresearchgate.netdovepress.com These reactions can be immediate (IgE-mediated), manifesting as urticaria or anaphylaxis, or delayed (T-cell-mediated), leading to various skin rashes. nih.govresearchgate.netdovepress.com Cross-reactivity between different beta-lactams is often related to similarities in their side-chain structures. dovepress.com Genetic factors, such as specific HLA alleles, have been studied as potential predisposing factors for these reactions. nih.govnih.gov

Risk-Benefit Analyses in Preclinical Development

A risk-benefit analysis during the preclinical phase of drug development is a critical step. It involves a careful evaluation of a drug candidate's potential therapeutic benefits against its identified risks and toxicities observed in non-clinical studies. This assessment guides the decision to advance a compound into human clinical trials.

For a beta-lactamase inhibitor like this compound, this analysis would typically weigh the following:

Benefit (Efficacy): The primary benefit lies in the compound's ability to inhibit beta-lactamase enzymes, thereby restoring the effectiveness of beta-lactam antibiotics against otherwise resistant bacterial strains. Key preclinical evidence would include:

In vitro data demonstrating the inhibitor's potency against a range of clinically relevant beta-lactamase enzymes (e.g., Class A, B, C, D).

Data showing a significant reduction in the Minimum Inhibitory Concentration (MIC) of a partner antibiotic when used in combination with the inhibitor against resistant pathogens.

In vivo data from animal infection models demonstrating that the combination therapy leads to a significant reduction in bacterial load and improved survival rates compared to the antibiotic alone.

Risk (Safety & Toxicology): The risks are evaluated through a battery of preclinical safety pharmacology and toxicology studies. Key data points would include:

In vitro cytotoxicity against various human cell lines to assess for off-target effects.

Selectivity studies to ensure the inhibitor does not significantly affect human enzymes, particularly those with similar structures or mechanisms.

In vivo toxicology studies in animal models to identify potential target organs for toxicity and to establish a preliminary safety margin.

Without access to specific research findings detailing these parameters for "this compound", a scientifically accurate and informative risk-benefit analysis as outlined in the request cannot be constructed. The generation of data tables and detailed research findings is not possible due to the absence of published studies.

Translational and Future Research Perspectives on Beta Lactamase Inhibitors

Emerging Beta-Lactamase Inhibitors in the Development Pipeline

The "arms race" between antibiotic developers and increasingly resistant bacteria has spurred the development of a new generation of BLIs with broader and more potent activity. jwatch.org These emerging agents are largely focused on neutralizing the most clinically significant β-lactamases: serine carbapenemases and metallo-β-lactamases.

Inhibitors Targeting Serine Carbapenemases (e.g., KPC, OXA-48)

Serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48), are major sources of resistance in Enterobacterales. asm.orgnih.gov Recently approved and developmental inhibitors have shown significant promise against these enzymes. acs.org

Diazabicyclooctanes (DBOs): This class, which includes the approved inhibitor avibactam (B1665839), is a cornerstone of modern therapy against serine carbapenemases. jwatch.orgnih.gov Avibactam, in combination with ceftazidime, is effective against bacteria producing KPC and OXA-48 enzymes. nih.gov Another DBO, relebactam, is combined with imipenem/cilastatin to inhibit Class A (like KPC) and Class C enzymes. mdpi.com

Cyclic Boronates: Vaborbactam (B611620), a cyclic boronic acid derivative, is a potent inhibitor of Class A carbapenemases, particularly KPC. acs.orgmdpi.com Its combination with the carbapenem (B1253116) meropenem (B701) has provided a vital treatment option for infections caused by KPC-producing Enterobacteriaceae. acs.org Taniborbactam, a newer cyclic boronate, exhibits broad-spectrum activity against serine β-lactamases like KPC and OXA-48. mdpi.com

Bicyclo-acyl hydrazides: Zidebactam represents a novel approach. While derived from a DBO structure, it is designed primarily to enhance β-lactam activity by binding to penicillin-binding protein 2 (PBP2), though it also possesses moderate inhibitory activity against some Class A, C, and D β-lactamases. mdpi.com

Interactive Data Table: Developmental Inhibitors for Serine Carbapenemases

Inhibitor Class Target Enzymes Partner Antibiotic
Avibactam DBO KPC, OXA-48, AmpC, ESBLs Ceftazidime, Aztreonam (B1666516)
Relebactam DBO KPC, AmpC, ESBLs Imipenem/cilastatin
Vaborbactam Cyclic Boronate KPC, other Class A Meropenem
Taniborbactam Cyclic Boronate KPC, OXA-48, MBLs Cefepime
Zidebactam Bicyclo-acyl hydrazide PBP2 binder, moderate BLI Cefepime

Inhibitors Targeting Metallo-Beta-Lactamases (e.g., NDM-1, VIM, IMP)

Metallo-β-lactamases (MBLs) represent a formidable challenge as they utilize zinc ions in their active site and are not inhibited by any of the currently approved serine β-lactamase inhibitors. nih.govnih.gov This has made the development of effective MBL inhibitors a critical, unmet need. mdpi.com New Delhi metallo-β-lactamase (NDM-1) is of particular concern due to its ability to hydrolyze nearly all β-lactam antibiotics. researchgate.netresearchgate.net

The development pipeline for MBL inhibitors includes several strategies: nih.gov

Direct MBL Inhibition: Developing molecules that directly bind to and inactivate MBLs is a primary goal. Taniborbactam is a leading example, being one of the first inhibitors to show direct inhibitory activity against both serine- and metallo-β-lactamases, including VIM and NDM types. mdpi.com

Zinc Chelators: Some experimental approaches involve attaching a zinc-binding chelator to a β-lactam scaffold. Upon hydrolysis of the β-lactam, the chelator is released to bind the zinc ions in the MBL active site, inactivating the enzyme. nih.gov

Protecting MBL-Stable Antibiotics: A successful strategy involves pairing an MBL-stable antibiotic with an inhibitor that covers other co-produced β-lactamases. The combination of aztreonam (a monobactam stable to MBL hydrolysis) with avibactam (a DBO that inhibits serine β-lactamases like KPC, AmpC, and ESBLs) is a prime example. nih.govnih.gov This combination is effective against Enterobacteriaceae that produce both MBLs and other serine-β-lactamases. acs.org

Despite progress, designing a potent MBL inhibitor for clinical use remains a significant challenge, and as of late 2018, there were no promising compounds in the late-stage pipeline specifically as standalone MBL inhibitors. acs.org

Combination Strategies for Enhanced Efficacy Against Multi-Drug Resistant Pathogens

The core strategy for overcoming β-lactamase-mediated resistance is the use of combination therapies. mdpi.com These combinations aim to protect the β-lactam antibiotic from enzymatic degradation, thereby restoring its efficacy. patsnap.com

Beta-Lactam/Beta-Lactamase Inhibitor Combinations

The pairing of a β-lactam antibiotic with a BLI is the most successful and widely used approach to combat resistance. nih.gov The choice of pairing is crucial and depends on the spectrum of both the antibiotic and the inhibitor.

Established Combinations: Classic pairings like amoxicillin-clavulanate and piperacillin-tazobactam (B1260346) have been clinical mainstays for years, primarily targeting Class A β-lactamases. jwatch.orgmdpi.com

Novel Combinations: Newer combinations are designed to tackle more resistant pathogens. Ceftazidime-avibactam and meropenem-vaborbactam are highly effective against carbapenem-resistant Enterobacteriaceae (CRE) that produce KPC enzymes. acs.orgnih.gov The combination of ceftolozane, a novel cephalosporin (B10832234) with potent anti-pseudomonal activity, and tazobactam (B1681243) is effective against many multi-drug resistant Pseudomonas aeruginosa. jwatch.org

The goal of these combinations is to expand the antibacterial spectrum and restore the utility of established and powerful β-lactam antibiotics against pathogens that would otherwise be resistant. patsnap.com

Non-Antibiotic Potentiators

Beyond direct enzyme inhibition, researchers are exploring non-antibiotic adjuvants or "potentiators" that can enhance the efficacy of β-lactam antibiotics. These strategies often target different aspects of bacterial physiology or resistance mechanisms. While the concept is broad, in the context of β-lactamase-mediated resistance, this can include compounds that interfere with the bacterial stress response or other resistance pathways. For instance, peptides designed to inhibit β-lactamases have been developed as alternative adjuvants to traditional small-molecule inhibitors. nih.gov

Novel Approaches to Overcome Beta-Lactamase Inhibitor Resistance

Just as bacteria develop resistance to antibiotics, they can also evolve to resist BLIs. This necessitates the development of novel strategies that are less susceptible to resistance.

Mechanisms of resistance to BLI combinations can include:

Mutations in the β-lactamase enzyme that prevent the inhibitor from binding effectively.

Overexpression of β-lactamase enzymes, overwhelming the inhibitor.

Efflux pumps that remove the antibiotic/inhibitor combination from the cell.

Alterations in penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics.

Novel approaches to circumvent this resistance include:

Developing Inhibitors with Novel Mechanisms: Avibactam's reversible inhibition mechanism is different from the "suicide substrate" mechanism of older inhibitors like clavulanate, potentially offering an advantage against certain resistance mutations. mdpi.com

Dual-Action Agents: Compounds like zidebactam, which both inhibit β-lactamases and act as PBP binders, represent a strategy to create more robust agents. mdpi.com

Targeting Alternative Resistance Pathways: Combining β-lactam/BLI therapy with agents that block other resistance mechanisms, such as efflux pumps, is an area of active research.

Inhibitor Peptides: The development of β-lactamase inhibitor peptides offers an alternative chemical scaffold to small molecules, potentially avoiding cross-resistance with existing BLIs. nih.gov

The continued evolution of bacterial resistance requires a dynamic and innovative research pipeline to ensure that β-lactam antibiotics, a cornerstone of modern medicine, remain effective for future generations.

An article on the chemical compound “beta-lactamase-IN-1” cannot be generated as requested. Extensive searches have yielded no information on a specific compound with this designation.

The search results provide general information on the broader topic of beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This class of enzymes, including well-studied families such as TEM, SHV, and OXA, functions by hydrolyzing the amide bond in the beta-lactam ring of these antibiotics, rendering them ineffective.

However, without any specific data pertaining to "this compound," it is not possible to generate content that adheres to the detailed outline provided in the instructions. The request for information on translational research, gene silencing, phage therapy synergies, and other specific aspects requires a known chemical entity as the subject of the article.

Interdisciplinary Research Collaborations in Antimicrobial Discovery

The challenge of antimicrobial resistance is multifaceted, requiring a concerted effort from various scientific disciplines. The discovery and development of new beta-lactamase inhibitors like this compound underscore the importance of interdisciplinary research collaborations.

Effective antimicrobial discovery programs often involve a synergistic approach that brings together experts from diverse fields:

Chemistry: Medicinal chemists are essential for the design and synthesis of novel inhibitor compounds. They utilize structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead molecules.

Microbiology: Microbiologists play a crucial role in identifying and characterizing new beta-lactamases, developing assays to screen for inhibitor activity, and evaluating the efficacy of new compounds against a range of resistant bacterial strains.

Structural Biology: X-ray crystallography and other structural biology techniques provide detailed three-dimensional structures of beta-lactamases and their inhibitor complexes. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more effective inhibitors.

Computational Chemistry and Bioinformatics: Computational scientists use molecular modeling and bioinformatics tools to predict the binding of inhibitors to beta-lactamases, identify potential new drug targets, and analyze the vast amount of genomic data related to antibiotic resistance.

Pharmacology and Toxicology: Experts in these fields are responsible for evaluating the safety and efficacy of new inhibitors in preclinical and clinical studies, determining their pharmacokinetic and pharmacodynamic profiles, and assessing any potential for adverse effects.

Clinical Medicine: Infectious disease specialists and other clinicians provide critical insights into the clinical needs for new antibiotics and inhibitors, and they are instrumental in the design and execution of clinical trials.

The development of new beta-lactamase inhibitors is a prime example of how the integration of these diverse disciplines can lead to the identification of promising new therapeutic agents to address the urgent global threat of antibiotic resistance.

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s synergy with antibiotics?

  • Methodological Answer :
  • FIC index : Calculate as (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Bliss independence model : Compare observed vs. expected inhibition to classify synergy/additivity.
  • Bootstrapping : Use 10,000 iterations to estimate confidence intervals for synergy metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.